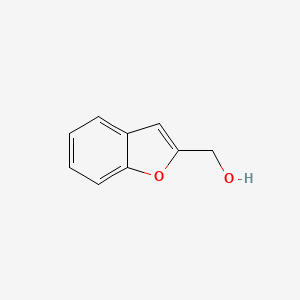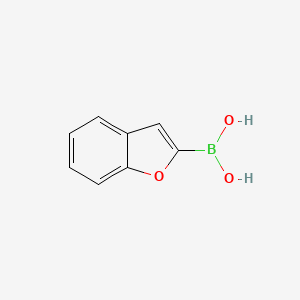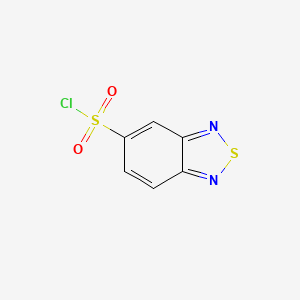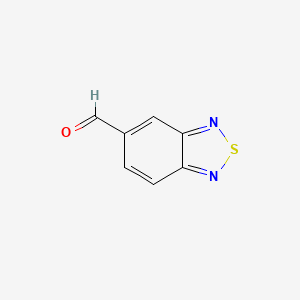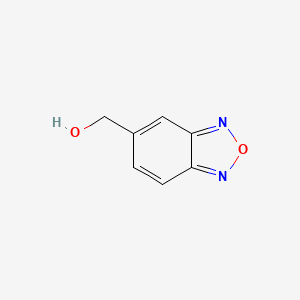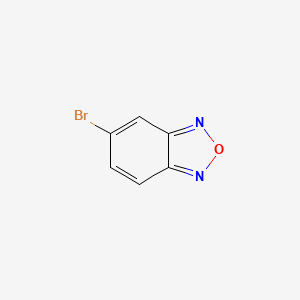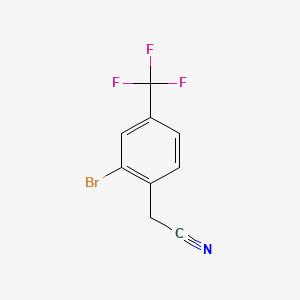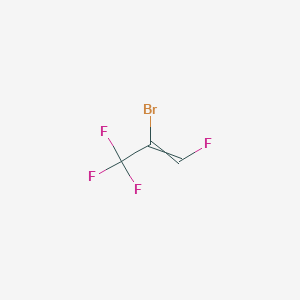
1-Bromo-2,3-difluorobenzène
Vue d'ensemble
Description
1-Bromo-2,3-difluorobenzene is an aromatic compound that is part of the bromofluorobenzene family, where bromine and fluorine atoms are substituted onto a benzene ring. The presence of these halogens significantly alters the chemical and physical properties of the benzene ring, making it a compound of interest in various chemical syntheses and studies.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, including 1-bromo-2,3-difluorobenzene, often involves halogenation reactions where bromine and fluorine are introduced into the benzene ring. For instance, the CuI-catalyzed domino process described in one study allows for the coupling of 1-bromo-2-iodobenzenes with beta-keto esters to form benzofurans, showcasing the reactivity of brominated benzene compounds in creating more complex structures . Additionally, the synthesis of sterically hindered phosphine derivatives from tetrafluorobenzene indicates the versatility of halogenated benzenes as precursors in organometallic chemistry .
Molecular Structure Analysis
The molecular structure of halogenated benzenes, including those with bromine and fluorine substituents, has been studied using various methods such as electron diffraction and X-ray crystallography. These studies have revealed bond distances and angles that deviate from normal single bond characters due to the presence of halogens, which can introduce partial double bond character . The molecular symmetry of these compounds plays a crucial role in their reactivity and interactions, as seen in photodissociation studies .
Chemical Reactions Analysis
1-Bromo-2,3-difluorobenzene can undergo various chemical reactions due to the presence of reactive halogen atoms. Photodissociation dynamics of bromofluorobenzenes have been explored, revealing complex mechanisms involving multiple internal molecular coordinates . Organometallic methods have been used to control the regiospecificity of functionalization reactions, demonstrating the ability to selectively introduce additional substituents onto the benzene ring . These reactions are essential for creating a wide range of derivatives for further applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-2,3-difluorobenzene are influenced by the halogen substituents. Spectroscopic methods such as FT-IR and FT-Raman, along with UV spectroscopy and DFT calculations, have been employed to investigate these properties. These studies provide insights into the vibrational frequencies, electronic properties, and molecular orbital energies, which are important for understanding the reactivity and stability of the compound . The crystal structure and molecular conformation of related brominated compounds have also been characterized, offering information on the solid-state properties and phase behavior .
Applications De Recherche Scientifique
Synthèse d'antagonistes du récepteur CGRP
1-Bromo-2,3-difluorobenzène : est utilisé dans la synthèse d'antagonistes puissants et actifs par voie orale du récepteur du peptide lié au gène de la calcitonine (CGRP), tels que BMS-846372 . Ces antagonistes sont importants dans le traitement de conditions telles que la migraine, en raison de leur rôle dans le blocage du récepteur du CGRP, qui est impliqué dans la vasodilatation associée aux céphalées migraineuses.
Préparation de ligands phosphanes
Ce composé est également utilisé dans la préparation de (diméthyl)phosphane de 2,3-difluorophényle . Les ligands phosphanes sont cruciaux en chimie de coordination et en catalyse, en particulier dans le domaine de la catalyse homogène où ils peuvent moduler les propriétés électroniques et stériques des centres métalliques, influençant ainsi l'activité et la sélectivité des catalyseurs.
Science des matériaux
En science des matériaux, This compound est un précurseur dans la synthèse de divers matériaux, notamment des cristaux liquides, des polymères et des OLED . Par exemple, il contribue à la création de matériaux à cristaux liquides avec une excellente stabilité thermique et des propriétés électro-optiques, qui sont essentielles pour les écrans et les applications optiques avancées.
Études d'oxydation microbienne
Il a été rapporté que le composé subissait une oxydation microbienne avec la souche Pseudomonas putida 39/D et l'organisme recombinant Escherichia coli (souche JM 109 (pDTG601)), mettant en évidence son potentiel dans les études de biotransformation . La biotransformation utilisant des voies microbiennes peut conduire à la production de nouveaux composés avec des applications potentielles dans les produits pharmaceutiques et les agrochimiques.
Synthèse régiosélective
This compound : peut être synthétisé par un processus régiosélectif à partir de tétrafluoroéthylène et de butadiène-1,3 . Cette méthode démontre le rôle du composé en chimie synthétique, où il peut être utilisé pour créer des molécules structurellement complexes avec une grande précision.
Synthèse de cristaux liquides
Il est impliqué dans la synthèse d'un matériau à cristaux liquides spécifique connu sous le nom de 4-(4-dodécylphényl)-4'-cyanobiphényle (DDCB), qui se distingue par sa stabilité thermique supérieure et ses propriétés électro-optiques . Ces matériaux sont essentiels au développement d'écrans à cristaux liquides (LCD) haute performance.
Safety and Hazards
1-Bromo-2,3-difluorobenzene is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of fire, CO2, dry chemical, or foam should be used for extinction. It should be stored in a well-ventilated place, with the container kept tightly closed and locked up .
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-2,3-difluorobenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1-Bromo-2,3-difluorobenzene interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2,3-difluorobenzene involve the electrophilic substitution reactions of benzene . These reactions are part of larger organic synthesis pathways, where 1-Bromo-2,3-difluorobenzene can be used as a key intermediate .
Result of Action
The result of the action of 1-Bromo-2,3-difluorobenzene is the formation of a substituted benzene ring . This compound can be used in the synthesis of various pharmaceuticals, including antiviral drugs, anti-inflammatory agents, and cancer therapeutics .
Action Environment
The action of 1-Bromo-2,3-difluorobenzene can be influenced by various environmental factors. For instance, the reaction takes place at room temperature . Additionally, safety data suggests that it may pose risks to the respiratory system and aquatic environments , indicating that its action, efficacy, and stability could be affected by these environmental factors.
Propriétés
IUPAC Name |
1-bromo-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWWASUTWAFKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369814 | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38573-88-5 | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38573-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-bromo-2,3-difluorobenzene a useful starting material for synthesizing resorcinol derivatives?
A1: The research demonstrates that 1-bromo-2,3-difluorobenzene undergoes regioselective nucleophilic aromatic substitution with alcohols. [] This allows for the controlled introduction of substituents onto the aromatic ring, leading to the formation of asymmetric resorcinol derivatives. These derivatives are important building blocks in organic synthesis and can be further modified to create complex molecules, like rocaglaol analogs.
Q2: What is the significance of the regioselectivity observed in reactions with 1-bromo-2,3-difluorobenzene?
A2: Regioselectivity is crucial for obtaining the desired product with high purity and yield. In the case of 1-bromo-2,3-difluorobenzene, the reaction preferentially occurs at a specific position on the aromatic ring, dictated by the electronic properties of the substituents (bromine and fluorine) and reaction conditions. [] This selectivity simplifies the synthesis process by avoiding the formation of unwanted isomers, which can be challenging to separate and reduce the overall efficiency.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




